ethyl 2-[({8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetyl)amino]benzoate
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Overview
Description
ETHYL 2-[2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazolopyrazine core, a chlorophenyl group, and an ethyl benzoate moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDO]BENZOATE typically involves multiple steps. One common method starts with the diazotization of 4-chloroaniline using sodium nitrite, followed by a reaction with 2-aminoacetonitrile hydrochloride to form an intermediate. This intermediate is then subjected to cyclization and further functionalization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines.
Scientific Research Applications
ETHYL 2-[2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDO]BENZOATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The triazolopyrazine core is known to interact with nucleic acids and proteins, disrupting their normal function and leading to cell death in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
ETHYL 2-[2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDO]BENZOATE can be compared with other similar compounds, such as:
1,2,4-Triazoles: Known for their antimicrobial and anticancer properties.
Pyrazines: Studied for their potential use in pharmaceuticals and agrochemicals.
Chlorophenyl derivatives: Investigated for their wide range of biological activities.
Properties
Molecular Formula |
C23H20ClN5O4S |
---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
ethyl 2-[[2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H20ClN5O4S/c1-2-33-22(31)17-5-3-4-6-18(17)26-19(30)13-29-23(32)28-12-11-25-21(20(28)27-29)34-14-15-7-9-16(24)10-8-15/h3-12H,2,13-14H2,1H3,(H,26,30) |
InChI Key |
GEUFZSRHJPLINY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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